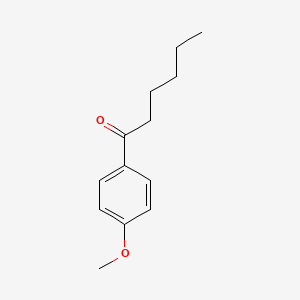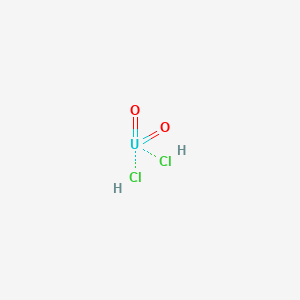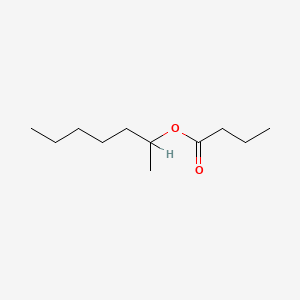
Butyrate de 2-heptyle
Vue d'ensemble
Description
2-Heptyl butyrate is a fatty acid ester.
2-Heptyl butyrate is a natural product found in Acca sellowiana with data available.
Applications De Recherche Scientifique
Composé aromatique dans la production de Baijiu
Butyrate de 2-heptyle: est impliqué dans la production de Baijiu à saveur forte, une liqueur chinoise traditionnelle. Au cours de la fermentation, les communautés microbiennes métabolisent diverses substances, contribuant aux saveurs uniques d'acide, d'alcool et d'esters présentes dans le Baijiu . Le rôle du composé dans la formation de la saveur est significatif en raison de son impact sur le profil aromatique global de la boisson.
Profil aromatique dans la qualité des fruits
Dans le domaine de la culture et de la transformation des fruits, le This compound joue un rôle crucial dans le profil aromatique des fruits. Il est l'un des composés organiques volatils (COV) qui contribuent à l'arôme inhérent des produits frais, qui est un indice de qualité clé . La présence du composé peut affecter l'expérience sensorielle des produits fruitiers, ce qui en fait un point d'attention pour le contrôle et l'amélioration de la qualité.
Analyse de la structure de la communauté microbienne
L'étude des structures de la communauté microbienne dans les produits fermentés implique souvent l'analyse du rôle des esters comme le This compound. Ces composés peuvent servir d'indicateurs de l'activité et de la succession microbienne, fournissant des informations sur le processus de fermentation et son optimisation pour obtenir les profils de saveur souhaités .
Science alimentaire et biotechnologie
En science alimentaire, le This compound est étudié pour ses fonctions métaboliques potentielles au sein des communautés microbiennes. Sa présence peut influencer la diversité et la fonctionnalité des microbes dans les applications de biotechnologie alimentaire, telles que la fermentation et l'amélioration de la saveur .
Mécanismes de régulation moléculaire
La recherche sur les mécanismes de régulation moléculaire affectant les arômes des plantes inclut souvent le This compound. Ses voies de synthèse et les gènes de régulation impliqués sont des domaines d'étude clés, avec des implications pour améliorer la qualité de l'arôme des fruits grâce à des modifications génétiques et épigénétiques .
Disponibilité commerciale et recherche
La disponibilité commerciale du This compound facilite son utilisation dans diverses applications de recherche. Il est souvent obtenu auprès de fournisseurs de produits chimiques pour une utilisation dans des configurations expérimentales, en particulier dans des études axées sur les composés aromatiques et leurs impacts sensoriels .
Mécanisme D'action
Target of Action
2-Heptyl butyrate is a colorless liquid with a chamomile-like odor that is found abundantly in fresh apples and plums . It has been found to be an effective attractant for yellowjackets (Vespula spp.) . Therefore, its primary targets can be considered as the olfactory receptors of these insects.
Mode of Action
It is known that the compound’s odor is detected by the olfactory receptors of the yellowjackets, attracting them . This suggests that 2-Heptyl butyrate may interact with specific proteins or receptors in the olfactory system of these insects, triggering a signal transduction pathway that leads to their attraction.
Result of Action
The primary result of the action of 2-Heptyl butyrate is the attraction of yellowjackets . This is likely due to the activation of olfactory signal transduction pathways in these insects, leading to behavioral changes.
Analyse Biochimique
Biochemical Properties
2-Heptyl butyrate plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with esterases, which catalyze the hydrolysis of ester bonds . This interaction leads to the breakdown of 2-Heptyl butyrate into heptanol and butyric acid, which can further participate in metabolic pathways. Additionally, 2-Heptyl butyrate may interact with transport proteins, facilitating its movement across cellular membranes .
Cellular Effects
2-Heptyl butyrate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Heptyl butyrate can modulate the activity of histone deacetylases (HDACs), leading to changes in gene expression . This modulation can result in altered cellular functions, such as increased cell proliferation or apoptosis. Furthermore, 2-Heptyl butyrate has been implicated in the regulation of metabolic pathways, affecting the levels of key metabolites and energy production .
Molecular Mechanism
The molecular mechanism of 2-Heptyl butyrate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. 2-Heptyl butyrate can inhibit the activity of HDACs, leading to increased acetylation of histones and a more open chromatin structure . This change in chromatin structure facilitates the transcription of specific genes, resulting in altered cellular functions. Additionally, 2-Heptyl butyrate can bind to specific receptors on the cell surface, triggering downstream signaling pathways that influence cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Heptyl butyrate can change over time. The stability and degradation of 2-Heptyl butyrate are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Heptyl butyrate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 2-Heptyl butyrate has been associated with changes in cellular metabolism and gene expression, which may have implications for its use in various applications .
Dosage Effects in Animal Models
The effects of 2-Heptyl butyrate vary with different dosages in animal models. At low doses, 2-Heptyl butyrate has been shown to enhance cellular functions, such as increased cell proliferation and improved metabolic activity . At high doses, 2-Heptyl butyrate can have toxic or adverse effects, including cell death and disruption of normal cellular processes . These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic settings.
Metabolic Pathways
2-Heptyl butyrate is involved in several metabolic pathways. It is metabolized by esterases into heptanol and butyric acid, which can enter various metabolic pathways . Butyric acid, in particular, is a key metabolite that participates in the tricarboxylic acid (TCA) cycle, contributing to energy production . Additionally, 2-Heptyl butyrate can influence metabolic flux and the levels of other metabolites, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Heptyl butyrate within cells and tissues are facilitated by specific transporters and binding proteins. These proteins help in the movement of 2-Heptyl butyrate across cellular membranes and its localization within specific cellular compartments . The distribution of 2-Heptyl butyrate can affect its biological activity and interactions with other biomolecules, influencing its overall effects on cellular function .
Subcellular Localization
The subcellular localization of 2-Heptyl butyrate is an important factor that determines its activity and function. 2-Heptyl butyrate can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biological activity. For example, the presence of 2-Heptyl butyrate in the nucleus can affect gene expression by modulating chromatin structure .
Propriétés
IUPAC Name |
heptan-2-yl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-4-6-7-9-10(3)13-11(12)8-5-2/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKUPJHQSAPWLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)OC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80865937 | |
| Record name | 2-Heptyl butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid | |
| Record name | (+\/-)Heptan-2-yl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1076/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in fats, Miscible at room temperature (in ethanol) | |
| Record name | (+\/-)Heptan-2-yl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1076/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.855-0.860 | |
| Record name | (+\/-)Heptan-2-yl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1076/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
39026-94-3 | |
| Record name | 2-Heptyl butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39026-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Heptyl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039026943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Heptyl butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanoic acid, 1-methylhexyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HEPTYL BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFT3C3F90P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

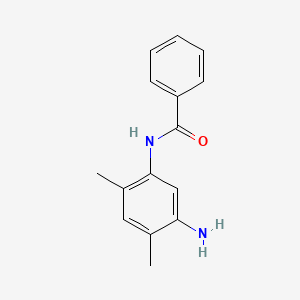

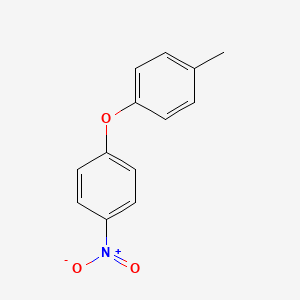


![[1,1'-Biphenyl]-2,3',4-triol](/img/structure/B1606247.png)
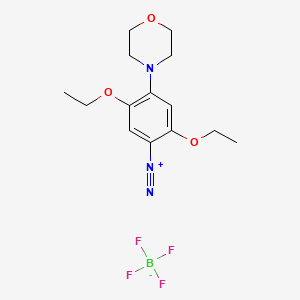
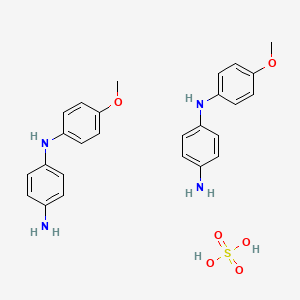
![4-[[4-(DIMETHYLAMINO)PHENYL]AMINO]PHENOL](/img/structure/B1606254.png)

